molecular formula C19H20F3NO2 B3019768 N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide CAS No. 1798621-73-4

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide

Cat. No. B3019768
CAS RN: 1798621-73-4
M. Wt: 351.369
InChI Key: SRPKCRNKDRDSQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted benzamides were synthesized using 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug . Similarly, novel antipyrine derivatives were synthesized and characterized, including their crystal structures and intermolecular interactions . Another study reported the synthesis of a novel triamine benzamide monomer used to prepare thin-film composite membranes . Additionally, the synthesis and characterization of secondary amide compounds, such as 3-acetoxy-2-methyl-N-(phenyl)benzamide, have been described, highlighting the importance of amide bond formation in these processes .

Molecular Structure Analysis

The molecular structures of benzamide derivatives have been extensively studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structures of these compounds, revealing their solid-state arrangements and intermolecular interactions . Density functional theory (DFT) calculations complement these experimental findings, providing insights into the geometrical parameters and electronic properties of the molecules . For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations .

Chemical Reactions Analysis

Benzamide derivatives have been evaluated for their potential as inhibitors in various biological assays. For instance, benzamide derivatives were screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing inhibitory potential . Another study identified potent inhibitors of stearoyl-CoA desaturase-1, which are benzamide derivatives with significant biological activity . Additionally, new benzamide and phenylacetamide derivatives were synthesized and evaluated as antimicrobial agents, demonstrating broad-spectrum activity against various microorganisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their potential applications. The hydrophilicity, membrane morphology, and permeation properties of thin-film composite membranes prepared from a benzamide monomer were characterized, showing improved performance with increased hydrophilicity . Spectroscopic studies, including IR, NMR, and UV-Vis, have been conducted to investigate the properties of these compounds . Thermal analysis has also been used to study the stability and phase transitions of benzamide derivatives .

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c20-19(21,22)17-8-6-16(7-9-17)18(25)23-12-10-15(11-13-24)14-4-2-1-3-5-14/h1-9,15,24H,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPKCRNKDRDSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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